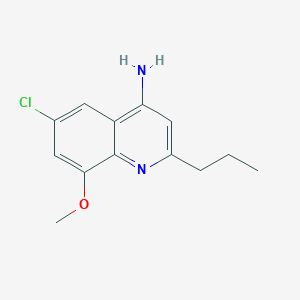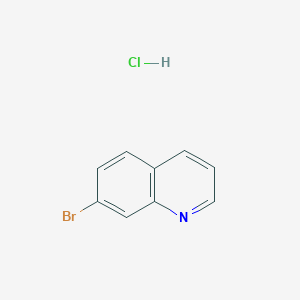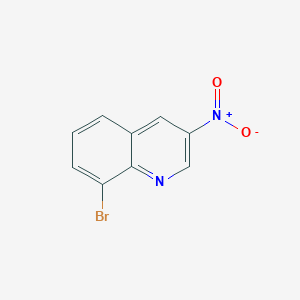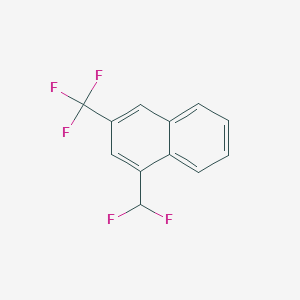
4-(2-(Quinolin-2-yl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Quinolin-2-yl)vinyl)aniline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline ring system attached to a vinyl group, which is further connected to an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinolin-2-yl)vinyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-quinolinecarboxaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromoquinoline and vinyl aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-(2-(Quinolin-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethyl aniline.
Substitution: Nitrated or halogenated quinoline derivatives.
科学的研究の応用
4-(2-(Quinolin-2-yl)vinyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 4-(2-(Quinolin-2-yl)vinyl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth . The quinoline moiety can also interact with nucleic acids, affecting their structure and function .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the vinyl and aniline groups.
2-Quinolinecarboxaldehyde: A derivative with an aldehyde group at the 2-position of the quinoline ring.
4-Vinylaniline: A compound with a vinyl group attached to an aniline moiety, but without the quinoline ring.
Uniqueness
4-(2-(Quinolin-2-yl)vinyl)aniline is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields.
特性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
4-[(E)-2-quinolin-2-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H,18H2/b11-7+ |
InChIキー |
NBOLSAZRONCULD-YRNVUSSQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)




![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)


![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)

![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)

![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)
